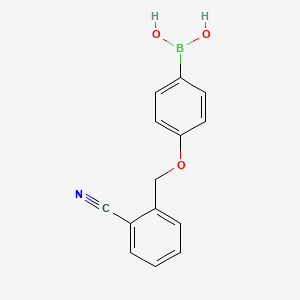

4-(2-Cyanophenylmethoxy)phenylboronic acid

Vue d'ensemble

Description

4-(2-Cyanophenylmethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-cyanophenylmethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-cyanophenylmethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-cyanophenylmethanol attacks the boron atom of 4-bromophenylboronic acid, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide, under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Cyanophenylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.

Substitution: Electrophiles such as bromine or chlorine can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Boronic esters or borates.

Reduction: 4-(2-Aminophenylmethoxy)phenylboronic acid.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Catalytic Applications

Suzuki-Miyaura Coupling Reactions

4-(2-Cyanophenylmethoxy)phenylboronic acid serves as a crucial reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can participate in cross-coupling reactions with various electrophiles, leading to the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated that using this compound in conjunction with palladium catalysts resulted in high yields of biaryl products under mild reaction conditions. The reaction conditions optimized the catalyst loading and reaction time, showcasing the effectiveness of this boronic acid derivative in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development

The compound has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it a valuable tool in medicinal chemistry.

Example: Anticancer Agents

Research has indicated that derivatives of this compound can be modified to enhance their anticancer properties. The incorporation of this boronic acid into drug scaffolds has shown promise in increasing the efficacy of certain anticancer agents through improved bioavailability and targeted delivery mechanisms.

Material Science

Development of Functional Materials

The unique properties of this compound allow it to be integrated into polymers and other materials to create stimuli-responsive systems. These materials can change their properties in response to environmental stimuli, making them suitable for various applications including drug delivery systems and biosensors.

Quorum Sensing Inhibition

Recent studies have explored the use of boronic acids, including this compound, as inhibitors of bacterial quorum sensing. This application is particularly relevant in combating antibiotic resistance by disrupting communication among bacterial populations.

Case Study: Inhibition Mechanism

In a detailed investigation, this compound was shown to effectively inhibit quorum sensing in Vibrio harveyi. The study highlighted how the compound interferes with the signaling pathways essential for bacterial communication, thus providing a novel approach to controlling bacterial infections.

Mécanisme D'action

The primary mechanism of action of 4-(2-Cyanophenylmethoxy)phenylboronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the nucleophile. The resulting boronate ester is stable and can participate in further chemical reactions, such as cross-coupling or polymerization.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

4-Methoxyphenylboronic acid: Similar to 4-(2-Cyanophenylmethoxy)phenylboronic acid but with a methoxy group instead of a cyanophenylmethoxy group.

4-Formylphenylboronic acid: Contains a formyl group, used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of the 2-cyanophenylmethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous.

Activité Biologique

4-(2-Cyanophenylmethoxy)phenylboronic acid is an organoboron compound that has gained attention for its diverse applications in both organic synthesis and biological research. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. However, its biological activity, particularly in modulating cellular functions and targeting specific biomolecules, has also become a significant area of study.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-cyanophenylmethoxy group. This unique structure allows it to interact with various biological targets through the formation of reversible covalent bonds with hydroxyl groups present in these targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Reversible Covalent Bond Formation : Similar to other boronic acids, this compound can form reversible covalent bonds with biomolecules, influencing their activity and function.

- Interaction with Glycans : It has been shown to interact with cell surface glycans, modulating cell signaling pathways and communication.

- Enzyme Modulation : The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.

Antitumor Activity

Research indicates that phenylboronic acid derivatives, including this compound, can enhance the efficacy of drug delivery systems targeting cancer cells. For example, nanoparticles decorated with phenylboronic acid have demonstrated improved tumor targeting and penetration compared to non-decorated nanoparticles. This modification allows for deeper tissue accumulation and enhanced therapeutic effects against tumors in animal models .

Antimicrobial Properties

Recent studies have highlighted the potential of phenylboronic acids as inhibitors of class A carbapenemases (e.g., KPC-2) and class C cephalosporinases (e.g., AmpC). These enzymes are responsible for antibiotic resistance in various pathogens. The derivatives exhibit low micromolar inhibition against these enzymes, restoring the efficacy of β-lactam antibiotics in resistant strains .

Cellular Uptake Studies

In vitro studies have demonstrated that this compound can significantly enhance the cellular uptake of chemotherapeutic agents when used in conjunction with drug-loaded nanoparticles. For instance, studies involving human neuroblastoma SH-SY5Y cells showed that nanoparticles modified with phenylboronic acid facilitated greater drug delivery compared to standard formulations .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Tumor Targeting : A study utilized phenylboronic acid-decorated chitosan nanoparticles loaded with doxorubicin to evaluate their antitumor effects in H22 tumor-bearing mice. The results indicated superior tumor penetration and growth inhibition compared to non-decorated formulations .

- Antibiotic Resistance : Another investigation assessed the inhibitory effects of various phenylboronic acid derivatives on carbapenemases using enzyme kinetics and molecular docking studies. The findings revealed promising candidates capable of reversing antibiotic resistance mechanisms in clinical strains .

Propriétés

IUPAC Name |

[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXMTNIYDUFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655553 | |

| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-43-6 | |

| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.